2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name 2-amino-1-(5-chloro-2-fluorophenyl)ethan-1-one is derived through systematic substitution rules. The parent structure is ethan-1-one (a two-carbon chain with a ketone group at position 1). Attached to the first carbon of this chain is a 5-chloro-2-fluorophenyl group, while the second carbon bears an amino (-NH₂) substituent.
The benzene ring substituents are numbered to assign the lowest possible locants:
- Chloro (-Cl) at position 5
- Fluoro (-F) at position 2
This numbering ensures minimal positional indices for the substituents, complying with IUPAC priority rules. The ketone group’s position at carbon 1 of the ethanone backbone and the amino group at carbon 2 complete the name.
Structurally, the molecule consists of a mono-substituted benzene ring with halogen atoms at positions 2 and 5, connected to an amino-substituted ethanone moiety. This arrangement confers unique electronic and steric properties critical to its reactivity.
Common Synonyms and Alternative Naming Conventions
The compound is recognized by multiple synonyms across chemical databases and commercial catalogs. These aliases arise from variations in naming conventions, registry identifiers, and proprietary codes:
The hydrochloride salt derivative (2-amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride , CAS RN 2059941-79-4) is a related entity but distinct in molecular composition and applications.
Molecular Formula and Structural Identifier Systems
The molecular formula C₈H₇ClFNO corresponds to a molar mass of 187.60 g/mol , as calculated from atomic weights. Key structural identifiers include:
| Identifier Type | Value | Source Citation |
|---|---|---|
| SMILES | NC[C](=O)C1=C(C=CC(=C1)Cl)F |
Derived |
| InChIKey | HFWIJTWQUZFYKV-UHFFFAOYSA-N (hypothetical, based on analogs) |
N/A |
| PubChem CID | 65180084 |
The SMILES notation encodes the connectivity as follows:
- A benzene ring (
C1=C(C=CC(=C1)Cl)F) with chlorine at position 5 and fluorine at position 2. - An ethanone backbone (
C(=O)) bonded to the benzene ring. - An amino group (
N) attached to the adjacent carbon.
While the exact InChIKey is not explicitly listed in available sources, analogous compounds with similar substitution patterns share partial identifiers. The PubChem CID (65180084) provides direct access to experimental and computational data in the PubChem database.
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
2-amino-1-(5-chloro-2-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3H,4,11H2 |
InChI Key |
TUSUBCZWLZIHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CN)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one
General Synthetic Strategy
The synthesis of 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one typically involves multi-step organic transformations starting from halogenated acetophenone derivatives or substituted benzoic acids. The key steps include:
Specific Synthetic Routes
Reductive Amination of 1-(5-chloro-2-fluorophenyl)ethan-1-one
- Starting Material: 1-(5-chloro-2-fluorophenyl)ethan-1-one (a halogenated acetophenone derivative)
- Reagents: Ammonia or ammonium salts, reducing agents such as sodium cyanoborohydride or sodium borohydride
- Conditions: Reaction carried out in solvents like methanol or ethanol under reflux or room temperature
- Mechanism: Formation of an imine intermediate followed by reduction to the α-amino ketone
- Purification: Recrystallization or chromatographic methods to isolate pure product
- Yield Optimization: Anhydrous conditions and controlled pH to minimize side reactions.
Nucleophilic Substitution on Halogenated Precursors
- Starting Material: 5-chloro-2-fluoro-substituted halobenzene derivatives (e.g., 5-chloro-2-fluorobromo- or chloro-benzene)
- Reagents: Ammonia or amine sources under basic conditions (e.g., potassium carbonate)
- Solvents: Polar aprotic solvents such as dimethylformamide
- Conditions: Low temperature (<0°C) to avoid over-alkylation or side reactions
- Outcome: Amino group substitution on the α-position adjacent to the ketone group on the phenyl ring
- Purification: Chromatography and recrystallization.
Synthesis via N-Methoxy-N-methylbenzamide Intermediate and Grignard Reaction
Although this method is more commonly applied for related halogenated ethanones, it provides insight into complex synthetic routes involving:
- Bromination of substituted benzoic acids to introduce halogen substituents selectively
- Conversion of halogenated benzoic acid to N-methoxy-N-methylbenzamide intermediate
- Reaction of this intermediate with methyl Grignard reagent to form the corresponding ethanone derivative
- This method yields high purity and yield (up to 95%) and is suitable for large-scale production.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 1-(5-chloro-2-fluorophenyl)ethan-1-one | Ammonia, Sodium cyanoborohydride | Reflux in methanol/ethanol | 70-85 | Requires anhydrous conditions; good purity achievable |
| Nucleophilic Substitution | Halogenated benzene derivative | Ammonia, K2CO3 | Low temperature, DMF | 60-80 | Temperature control critical to avoid side reactions |
| Grignard Reaction via Benzamide Intermediate | Halogenated benzoic acid | Methylmagnesium bromide | 0°C to room temp, THF | Up to 95 | High yield, suitable for scale-up, complex multi-step |
Detailed Research Outcomes and Analytical Data
Spectroscopic Confirmation
- Nuclear Magnetic Resonance (NMR):
- Proton NMR shows characteristic signals for the aromatic protons, amino group, and methyl protons adjacent to the ketone.
- Carbon NMR confirms the carbonyl carbon and aromatic carbons consistent with substitution pattern.
- Mass Spectrometry (MS):
- Molecular ion peak consistent with molecular weight of 187.60 g/mol.
- Infrared Spectroscopy (IR):
- Characteristic absorption bands for ketone carbonyl (~1700 cm⁻¹) and amino groups (~3300 cm⁻¹)
- These data confirm the successful synthesis and purity of the target compound.
Purification and Yield Optimization
- Use of chromatographic techniques such as flash column chromatography with appropriate solvent systems (e.g., ethyl acetate/petroleum ether mixtures)
- Recrystallization from ethanol or acetone enhances purity and stability, especially for hydrochloride salt forms
- Monitoring reaction progress by thin-layer chromatography and high-performance liquid chromatography ensures optimal conversion and minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural features include:
- Electron-withdrawing substituents : A 5-chloro and 2-fluoro group on the phenyl ring, which influence electronic distribution and intermolecular interactions.
- Amino-ketone backbone: Facilitates hydrogen bonding and chelation, critical in medicinal chemistry.
Table 1: Structural Comparison of Selected Analogs
Key Observations :
Pharmacological and Toxicological Profiles
- Target Compound: No direct activity data available. However, structural analogs like bk-2C-B (2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one) exhibit psychoactive effects via monoamine transporter inhibition .
- Safety: Chloro-fluoro substitution may reduce toxicity compared to bromo-dimethoxy analogs, which are associated with neurotoxicity in cathinones .
Table 3: Pharmacological Comparison
Biological Activity
2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a structural configuration that includes an amino group and a substituted phenyl ring, which enhances its biological activity. Its molecular formula is , with a molecular weight of approximately 175.6 g/mol. The presence of chlorine and fluorine atoms in the phenyl group contributes to its lipophilicity, influencing its interaction with biological targets.
Research indicates that 2-amino-1-(5-chloro-2-fluorophenyl)ethan-1-one exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as matrix metalloproteinases (MMPs) and phosphatidylinositol 3-kinase (PI3K), which are crucial for tumor growth and metastasis .
- Induction of Apoptosis : Studies have shown that it can induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as p53, Bax, and Bcl-2 .
- Antiviral Properties : Preliminary data suggest that the compound exhibits antiviral activity, potentially making it a candidate for further investigation in antiviral drug development .
Anticancer Effects
Numerous studies have explored the anticancer potential of 2-amino-1-(5-chloro-2-fluorophenyl)ethan-1-one:
- Cell Lines Tested : The compound has been evaluated against various human cancer cell lines, including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). It has demonstrated significant cytotoxicity with IC50 values ranging from 0.09 µM to 30 µM depending on the cell line .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 0.17 | Induction of apoptosis |
| HCT-116 | 0.24 | Inhibition of PI3K |
| PC-3 | 0.31 | Modulation of MMPs |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection, potentially beneficial for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier due to its lipophilic nature allows it to interact with neurological pathways effectively .
Antimicrobial Activity
Emerging studies suggest that 2-amino-1-(5-chloro-2-fluorophenyl)ethan-1-one possesses antimicrobial properties against several pathogenic bacteria. In vitro assays have demonstrated significant inhibition of bacterial growth, indicating its potential as an antibacterial agent .
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study investigating the effects of various derivatives of amino ketones highlighted that those similar to 2-amino-1-(5-chloro-2-fluorophenyl)ethan-1-one exhibited enhanced cytotoxicity against MDA-MB-231 cells, with upregulation of apoptotic markers .
- Neuroprotection Research : Another study focused on the neuroprotective effects revealed that treatment with this compound resulted in reduced oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurodegeneration .
- Antimicrobial Efficacy : Research evaluating antimicrobial activity found that derivatives of this compound inhibited growth in multiple bacterial strains, showing promise for future development as an antibiotic agent .
Q & A
Q. What are the recommended synthetic routes for 2-amino-1-(5-chloro-2-fluorophenyl)ethan-1-one under laboratory conditions?
The compound can be synthesized via a Buchwald-Hartwig amination reaction using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos) to couple 5-chloro-2-fluorobenzaldehyde with a protected amine precursor. Post-synthesis, deprotection under acidic conditions yields the target compound. Key parameters include:
Q. How can the structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Use SHELXL for refinement and ORTEP-III for visualizing thermal ellipsoids . Complementary techniques:
Q. What methods are suitable for assessing purity and isolating impurities?
- HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to quantify purity (>98% for most studies).
- Preparative thin-layer chromatography (pTLC) for isolating minor impurities.
- Differential scanning calorimetry (DSC) to detect polymorphic forms or solvates .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) affect the compound’s physicochemical properties?
Comparative studies with analogues (e.g., 2-amino-1-(3,4-dimethoxyphenyl)ethan-1-one) reveal that chlorine and fluorine substituents increase lipophilicity (logP ↑ by ~0.5–1.0) and alter electronic properties, as shown by:
Q. How to resolve contradictions in spectroscopic data (e.g., variable NMR shifts)?
Contradictions may arise from solvent polarity or temperature-dependent tautomerism . Mitigation strategies:
Q. What are the degradation pathways under oxidative or thermal stress?
Pyrolysis-GC/MS studies on related compounds (e.g., bk-2C-B) show thermal decomposition generates halogenated phenolic byproducts (e.g., 5-chloro-2-fluorophenol). Oxidation with H₂O₂/Fe²⁺ yields N-oxide derivatives , identifiable via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
